molecular formula C15H12Cl3NOS B2691526 N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide CAS No. 329078-83-3

N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide

Cat. No.: B2691526
CAS No.: 329078-83-3
M. Wt: 360.68
InChI Key: IPGYZBTUARSXDU-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and biochemical research. Compounds featuring dichlorophenyl and chlorobenzylthio substituents are frequently investigated for their potential to interact with key biological targets . Structurally similar molecules have been explored as enzyme inhibitors and for other pharmacologically relevant activities, providing a rationale for the study of this compound . Specifically, acetamide derivatives bearing halogenated aryl groups are common scaffolds in the development of protease and kinase inhibitors, and they often serve as valuable tools for probing enzyme function and signaling pathways . Furthermore, the (phenylmethylthio)acetamide moiety is a significant functional group in drug discovery, associated with varied bioactivities in scientific literature . This combination of structural features makes this compound a promising candidate for research aimed at discovering new bioactive molecules, investigating mechanisms of action, and understanding structure-activity relationships (SAR) in relevant biological systems.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-11-3-1-10(2-4-11)8-21-9-15(20)19-12-5-6-13(17)14(18)7-12/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGYZBTUARSXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide, with the molecular formula C15H12Cl3NOS and a molecular weight of 360.68 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide
  • Molecular Weight : 360.68 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with proteins involved in cellular signaling pathways, particularly those associated with cancer and inflammation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes related to tumor growth.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use as an antimicrobial agent.

Biological Activity Data

Activity Type Observation Reference
AntitumorInhibitory effects on cancer cell lines
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of dihydrofolate reductase

Case Studies

  • Antitumor Activity :
    A study conducted by Queener et al. evaluated the compound's effects on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound may serve as a lead compound for further development in cancer therapy .
  • Antimicrobial Evaluation :
    Research published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

Comparison with Similar Compounds

Key Observations :

  • Linker Diversity : The methylthio group (-S-CH2-) offers flexibility and moderate electron-donating effects, contrasting with rigid heterocycles (e.g., thiazole in ) or polar triazole groups in .

Key Observations :

  • Microwave synthesis (e.g., ) reduces reaction time but yields lower compared to traditional methods.
  • Click chemistry () achieves high yields under mild conditions, advantageous for complex hybrids.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The thiazol-2-yl analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing crystal stability. The target compound’s methylthio group may reduce hydrogen-bonding capacity, favoring van der Waals interactions.
  • Solubility : The trifluoromethoxy group in increases hydrophobicity, whereas triazole-containing analogs () may exhibit improved aqueous solubility due to polar N-heteroatoms.

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